Glycidol-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glycidol-d5 is a synthetic derivative of glycerol and is a stable, colorless compound with no discernible odor . It readily dissolves in both water and organic solvents . It’s widely employed as a reagent in the field of biochemistry, where it’s thought to function as a catalyst in specific biochemical reactions .

Synthesis Analysis

One-pot glycidol synthesis has been demonstrated via trans-esterification between glycerol and dimethyl carbonate, using commercially available sodium methoxide as a catalyst . An excellent glycerol conversion (99%) and remarkable glycidol yield (75%) was obtained using this method .

Molecular Structure Analysis

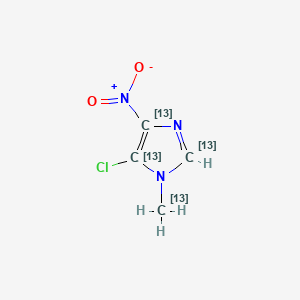

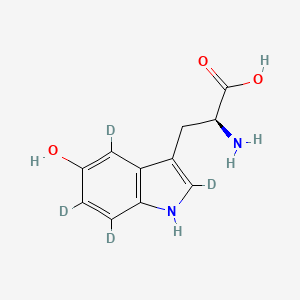

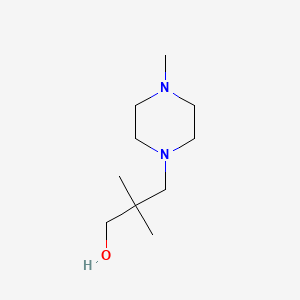

The molecular formula of Glycidol-d5 is C3H6O2 . It has a molecular weight of 79.11 g/mol . The IUPAC name is dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol .

Chemical Reactions Analysis

Glycidol-d5 has been used in the analysis of MCPD and Glycidyl Esters in edible oils and fats . The method involved fast alkaline transesterification and 13C-correction for glycidol overestimation .

Physical And Chemical Properties Analysis

Glycidol-d5 has a molecular weight of 79.11 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass is 79.068163160 g/mol and the Monoisotopic Mass is also 79.068163160 g/mol .

作用機序

Safety and Hazards

Glycidol, the non-deuterated form of Glycidol-d5, is known to irritate the skin, eyes, and mucous membranes and depress the central nervous system in humans . It induces mutations in human lymphocytes and is reasonably anticipated to be a human carcinogen . It’s advisable to avoid exposure, avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

将来の方向性

Glycidol-d5, also known as Dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol, is a product in the category of Stable Isotope Labeled Glycidyl Esters . It has potential applications in the analysis of MCPD and Glycidyl Esters in edible oils and fats . It’s also been used in the determination of glycidol in e-liquids and emissions from e-cigarettes .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Glycidol-d5 can be achieved through the epoxidation of allyl alcohol-d5 using a peracid as the oxidizing agent. This reaction can be performed under mild conditions and provides a high yield of the desired product.", "Starting Materials": [ "Allyl alcohol-d5", "Peracid (e.g. peracetic acid, m-chloroperbenzoic acid)" ], "Reaction": [ "Allyl alcohol-d5 is mixed with the peracid in a suitable solvent, such as dichloromethane or acetic acid", "The reaction mixture is stirred at room temperature for several hours", "The resulting mixture is then quenched with a suitable reagent, such as sodium bisulfite or sodium thiosulfate", "The product is extracted from the reaction mixture using a suitable solvent, such as diethyl ether or ethyl acetate", "The solvent is removed under reduced pressure to yield Glycidol-d5 as a colorless liquid" ] } | |

CAS番号 |

1246819-20-4 |

製品名 |

Glycidol-d5 |

分子式 |

C3H6O2 |

分子量 |

79.11 |

IUPAC名 |

dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol |

InChI |

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/i1D2,2D2,3D |

InChIキー |

CTKINSOISVBQLD-UXXIZXEISA-N |

SMILES |

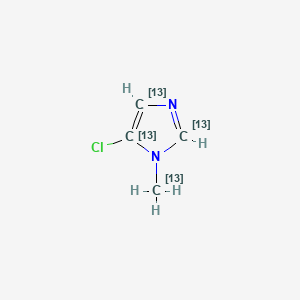

C1C(O1)CO |

同義語 |

2-Oxiranemethanol-d5; 2,3-Epoxy-1-propanol-d5; Oxiranemethanol-d5; (RS)-Glycidol-d5; (+/-)-2,3-Epoxy-1-propanol-d5; (+/-)-Glycidol-d5; 1-Hydroxy-2,3-epoxypropane-d5; 2-(Hydroxymethyl)oxirane-d5; Epihydrin-d5 Alcohol; Epiol OH-d5; Glycide-d5; Glycidyl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)

![7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B587071.png)